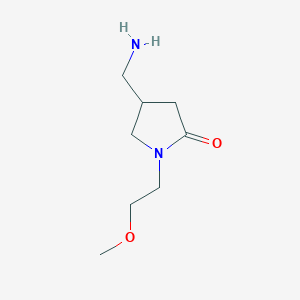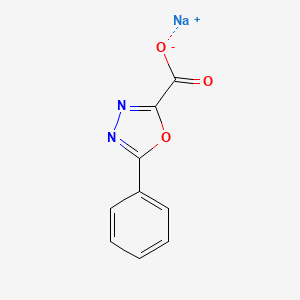
3-(1H-pirazol-4-il)fenol
Descripción general
Descripción
3-(1H-pyrazol-4-yl)phenol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1H-pyrazol-4-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-pyrazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de pirazol se han identificado como que exhiben propiedades antimicrobianas significativas. Son particularmente efectivos contra una gama de bacterias, incluyendo Staphylococcus aureus y Escherichia coli . La presencia del grupo pirazol contribuye a la capacidad del compuesto para interactuar con las paredes celulares bacterianas, lo que lleva a posibles aplicaciones en el desarrollo de nuevos agentes antimicrobianos.
Propiedades Antioxidantes
Estos compuestos también demuestran actividad antioxidante, lo cual es crucial para proteger las células del estrés oxidativo . El grupo fenólico en “3-(1H-pirazol-4-il)fenol” puede donar átomos de hidrógeno a los radicales libres, neutralizándolos y previniendo el daño celular. Esta propiedad es valiosa en la investigación centrada en el envejecimiento y las enfermedades degenerativas.
Investigación Anticancerígena
Las características estructurales de los derivados de pirazol los convierten en candidatos para la investigación anticancerígena. Pueden interactuar con varios objetivos biológicos involucrados en la progresión del cáncer . Los estudios han demostrado que ciertos compuestos de pirazol pueden inhibir el crecimiento tumoral e inducir la apoptosis en las células cancerosas.
Aplicaciones Antiinflamatorias
La inflamación es una respuesta biológica a estímulos dañinos, y se ha encontrado que los derivados de pirazol poseen propiedades antiinflamatorias . Pueden modular la actividad de las enzimas y citocinas involucradas en el proceso inflamatorio, lo cual es beneficioso para afecciones como la artritis y otros trastornos inflamatorios.
Investigación Antiviral
El núcleo de pirazol es estructuralmente versátil y puede modificarse para dirigirse a proteínas virales. Esto convierte a “this compound” en un posible andamiaje para el desarrollo de fármacos antivirales . Su aplicación en este campo es particularmente relevante en el contexto de las enfermedades virales emergentes.
Aplicaciones Agroquímicas
Los derivados de pirazol se utilizan en el desarrollo de agroquímicos . Su actividad biológica se puede aprovechar para crear compuestos que protegen los cultivos de plagas y enfermedades, contribuyendo a una mayor productividad agrícola.
Sondas Fluorescentes
Debido a sus propiedades electrónicas, los derivados de pirazol pueden servir como sondas fluorescentes en la investigación bioquímica . Pueden utilizarse para etiquetar biomoléculas, lo que permite la visualización de procesos celulares en tiempo real.
Diseño y Descubrimiento de Fármacos
La parte de pirazol es una característica común en muchos fármacos farmacéuticos. “this compound” se puede utilizar como bloque de construcción en el diseño y descubrimiento de fármacos . Su versatilidad permite la creación de una amplia gama de agentes terapéuticos con diversas actividades biológicas.
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The interaction of pyrazole derivatives with their targets can lead to a variety of biochemical changes. For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular processes .
Biochemical Pathways
Pyrazole derivatives can affect multiple biochemical pathways. The exact pathways would depend on the specific targets of the compound .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include changes in protein function, disruption of cellular processes, and potential therapeutic effects. Some pyrazole derivatives have shown antifungal, antibacterial, and anti-inflammatory activities .
Propiedades
IUPAC Name |
3-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYOXSEZAFDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-52-9 | |
| Record name | 3-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















